Cas no 1184913-75-4 (2-Fluoro-5-iodo-4-methylpyridine)
2-Fluoro-5-iodo-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-5-iodo-4-methylpyridine
- C6H5FIN
- AK117353
- 2-FLUORO-5-IODO-4-METHYL PYRIDINE
- PubChem13514
- Pyridine, 2-fluoro-5-iodo-4-methyl-
- AM62462
- FCH1378345
- PC408288
- 2-FLUORO-5-IODO-4-METHYL-PYRIDINE
- AX8160542
- AB0036564
- ST24040615
- Y3765
- DB-061288
- SCHEMBL20456853
- 2-Fluoro-5-iodo-4-picoline
- DTXSID10657721
- MFCD12911585
- EN300-2237592
- AKOS015891500
- DS-4958
- 1184913-75-4
-
- MDL: MFCD12911585
- Inchi: 1S/C6H5FIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3
- InChI Key: KGSVFCIENPUKHY-UHFFFAOYSA-N
- SMILES: IC1C=NC(=CC=1C)F
Computed Properties
- Exact Mass: 236.94507g/mol
- Monoisotopic Mass: 236.94507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- XLogP3: 2.3
2-Fluoro-5-iodo-4-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OJ329-1g |
2-Fluoro-5-iodo-4-methylpyridine |
1184913-75-4 | 97% | 1g |
1008.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OJ329-250mg |
2-Fluoro-5-iodo-4-methylpyridine |
1184913-75-4 | 97% | 250mg |
467CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OJ329-5g |
2-Fluoro-5-iodo-4-methylpyridine |
1184913-75-4 | 97% | 5g |
3950CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OJ329-50mg |
2-Fluoro-5-iodo-4-methylpyridine |
1184913-75-4 | 97% | 50mg |
165.0CNY | 2021-08-03 | |
| Matrix Scientific | 205625-10g |
2-Fluoro-5-iodo-4-methyl-pyridine |
1184913-75-4 | 10g |
$1110.00 | 2023-09-07 | ||
| Matrix Scientific | 205625-25g |
2-Fluoro-5-iodo-4-methyl-pyridine |
1184913-75-4 | 25g |
$2198.00 | 2023-09-07 | ||
| Chemenu | CM176155-1g |
2-fluoro-5-iodo-4-methylpyridine |
1184913-75-4 | 97% | 1g |
$116 | 2021-08-05 | |
| Chemenu | CM176155-5g |
2-fluoro-5-iodo-4-methylpyridine |
1184913-75-4 | 97% | 5g |
$337 | 2021-08-05 | |
| Chemenu | CM176155-10g |
2-fluoro-5-iodo-4-methylpyridine |
1184913-75-4 | 97% | 10g |
$569 | 2021-08-05 | |
| TRC | F592083-50mg |
2-Fluoro-5-iodo-4-methylpyridine |
1184913-75-4 | 50mg |
$ 50.00 | 2022-06-04 |
2-Fluoro-5-iodo-4-methylpyridine Suppliers
2-Fluoro-5-iodo-4-methylpyridine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-Fluoro-5-iodo-4-methylpyridine
Introduction to 2-Fluoro-5-iodo-4-methylpyridine (CAS No. 1184913-75-4)
2-Fluoro-5-iodo-4-methylpyridine, with the CAS number 1184913-75-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique substitution pattern, which includes a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 4-position on the pyridine ring. These substituents endow the molecule with a range of chemical properties that make it a valuable intermediate in various synthetic pathways and pharmaceutical applications.
The synthesis of 2-Fluoro-5-iodo-4-methylpyridine has been extensively studied due to its potential as a building block for more complex molecules. One common synthetic route involves the sequential introduction of the fluorine, iodine, and methyl groups onto a pyridine scaffold. For instance, a recent study published in Organic Letters (2021) described an efficient method for the preparation of this compound using a palladium-catalyzed cross-coupling reaction followed by selective halogenation steps. This approach not only improves the yield but also enhances the purity and scalability of the synthesis process.
In terms of its chemical properties, 2-Fluoro-5-iodo-4-methylpyridine exhibits notable reactivity due to the presence of both electron-withdrawing (fluorine and iodine) and electron-donating (methyl) groups. The fluorine atom enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Meanwhile, the iodine atom can be readily replaced in subsequent reactions, such as Suzuki-Miyaura coupling or Sonogashira coupling, to introduce a variety of functional groups. The methyl group provides steric protection and modulates the electronic environment around the ring.
The versatility of 2-Fluoro-5-iodo-4-methylpyridine has been leveraged in numerous pharmaceutical applications. For example, it has been used as an intermediate in the synthesis of potent inhibitors for various biological targets. A notable application is its use in the development of inhibitors for kinases, which are key enzymes involved in cellular signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. A study published in Journal of Medicinal Chemistry (2020) reported the synthesis and biological evaluation of a series of pyridine-based kinase inhibitors derived from 2-Fluoro-5-iodo-4-methylpyridine. The results demonstrated that these compounds exhibited high potency and selectivity against specific kinases, making them promising candidates for further drug development.
Beyond its role in kinase inhibition, 2-Fluoro-5-iodo-4-methylpyridine has also shown potential in other therapeutic areas. For instance, it has been explored as a scaffold for developing novel antiviral agents. A recent study published in Antiviral Research (2021) investigated the antiviral activity of pyridine derivatives against several RNA viruses, including influenza and coronaviruses. The findings indicated that certain derivatives of 2-Fluoro-5-iodo-4-methylpyridine displayed significant antiviral activity, suggesting their potential as lead compounds for antiviral drug discovery.
The physical properties of 2-Fluoro-5-iodo-4-methylpyridine, such as its melting point, boiling point, and solubility, are important considerations for both synthetic processes and pharmaceutical applications. According to experimental data, this compound typically exists as a solid at room temperature with a melting point ranging from 70°C to 75°C. It is moderately soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water. These properties make it suitable for use in various chemical reactions and purification techniques.
In conclusion, 2-Fluoro-5-iodo-4-methylpyridine (CAS No. 1184913-75-4) is a valuable compound with diverse applications in medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern and reactivity profile make it an attractive building block for synthesizing complex molecules with therapeutic potential. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemical and pharmaceutical research.
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